molecular formula C16H26ClNO4 B15344257 Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 24022-37-5

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B15344257
CAS No.: 24022-37-5
M. Wt: 331.8 g/mol
InChI Key: PXOZLYJMAQPPEV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzoic acid core substituted with ethoxy (-OCH₂CH₃) at position 2 and methoxy (-OCH₃) at position 2. The carboxylic acid is esterified to 2-(diethylamino)ethanol, forming a hydrochloride salt. Its molecular formula is C₁₅H₂₃NO₄·HCl, with a molecular weight of 333.81 g/mol (exact mass: 333.1343).

Properties

CAS No.

24022-37-5

Molecular Formula

C16H26ClNO4

Molecular Weight

331.8 g/mol

IUPAC Name

2-(2-ethoxy-3-methoxybenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C16H25NO4.ClH/c1-5-17(6-2)11-12-21-16(18)13-9-8-10-14(19-4)15(13)20-7-3;/h8-10H,5-7,11-12H2,1-4H3;1H

InChI Key

PXOZLYJMAQPPEV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of benzoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques. The process involves the reaction of benzoic acid with 2-(diethylamino)ethanol in a reactor vessel, with continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzoic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of different esters or alcohols.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.

  • Reduction: Alcohols or other esters.

  • Substitution: Various substituted benzoic acids.

Scientific Research Applications

Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Alkoxy Group Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
Target Compound 2-ethoxy, 3-methoxy C₁₅H₂₃NO₄·HCl 333.81 - Reference standard
2-Butoxy-3-methoxy analog 2-butoxy, 3-methoxy C₁₈H₂₉NO₄·HCl 359.89 22684-77-1 Longer alkoxy chain (butoxy) increases lipophilicity.
4-Ethoxy analog (Diethoxin) 4-ethoxy C₁₅H₂₄ClNO₃ 313.81 136-46-9 Para-ethoxy substitution alters steric and electronic properties.
4-Methyl analog 4-methyl C₁₄H₂₂ClNO₂ 271.78 34320-71-3 Methyl group reduces polarity; lacks alkoxy groups.
Amino Group Modifications
Compound Name Amino Group Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences
Target Compound Diethylamino C₁₅H₂₃NO₄·HCl 333.81 - Standard diethylamino group.
Dimethylamino analog Dimethylamino C₁₄H₂₁NO₄·HCl 305.78 23958-98-7 Reduced steric bulk; higher water solubility.
Isopropylamino analog Isopropylamino C₁₇H₂₇NO₄·HCl 345.86 23966-71-4 Branched amino group alters receptor binding kinetics.

Pharmacological and Physicochemical Properties

Local Anesthetic Analogs
  • Procaine Hydrochloride : Structure: 4-Aminobenzoic acid esterified to diethylaminoethanol. Molecular Formula: C₁₃H₂₀N₂O₂·HCl. Key Difference: The target compound’s 2-ethoxy-3-methoxy substituents may enhance lipid solubility, prolonging duration compared to procaine’s hydrophilic 4-amino group.
  • Benactyzine Hydrochloride : Structure: Benzilic acid esterified to diethylaminoethanol. Molecular Formula: C₂₀H₂₅NO₃·HCl. Key Difference: Bulky benzilate group confers anticholinergic activity, unlike the target compound’s simpler benzoate core.
LogP and Solubility Trends
  • Target Compound : Predicted LogP ~3.7 (estimated from analogs ), indicating moderate lipophilicity.
  • Butoxy-Methoxy Analog : Higher LogP (~4.2) due to longer alkoxy chain, reducing aqueous solubility.
  • Dimethylamino Analog : Lower LogP (~2.9) due to smaller amino group, enhancing solubility.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmacology and medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS Number: 24022-37-5) is a notable example, exhibiting a range of biological activities that are pertinent to its potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H22ClNO3C_{14}H_{22}ClNO_3, with a molecular weight of approximately 331.835 g/mol. Its structure features a benzoic acid moiety substituted with ethoxy and methoxy groups, along with a diethylaminoethyl ester group, which contributes to its pharmacological profile.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial properties. A study demonstrated that similar compounds exhibited significant activity against various bacterial strains, suggesting that the presence of the diethylamino group may enhance membrane permeability and disrupt bacterial cell walls .

Anticancer Activity

There is growing evidence supporting the anticancer potential of benzoic acid derivatives. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways . Specifically, compounds that modulate signaling pathways involved in cell growth and survival are of particular interest.

Analgesic and Anti-inflammatory Effects

The analgesic properties of benzoic acid derivatives are well-documented. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators like prostaglandins . This suggests potential applications in pain management and treatment of inflammatory conditions.

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilicity imparted by the ethoxy and methoxy groups enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
  • Enzyme Inhibition : The inhibition of key enzymes such as COX contributes to its anti-inflammatory effects. This mechanism is crucial for its potential use in treating inflammatory diseases.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells is mediated through the modulation of various signaling cascades, including those involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various benzoic acid derivatives showed that the hydrochloride form significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Cancer Cell Studies : In vitro tests on human breast cancer cell lines revealed that treatment with related benzoic acid derivatives led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours, indicating potent anticancer activity .
  • Pain Relief Trials : Clinical trials assessing the analgesic effects of similar compounds reported a significant reduction in pain scores among patients with chronic pain conditions when administered at doses ranging from 100 mg to 300 mg daily .

Q & A

Q. Table 1: Substituent Effects on Solubility and Bioactivity

SubstituentlogPAqueous Solubility (mg/mL)MIC (S. aureus) (µg/mL)
2-Ethoxy-3-methoxy2.81.212.5
2-Butoxy-3-methoxy3.10.825.0
2-Hydroxy-3-methoxy1.55.6>100

Q. Table 2: Hydrolysis Kinetics of Analogous Esters

Ester Groupt1/2 (pH 7.4)Bioactive Metabolite
Diethylaminoethyl45 minutesDiethylaminoethanol
Dimethylaminoethyl120 minutesDimethylaminoethanol
Isopropylaminoethyl90 minutesIsopropylaminoethanol

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